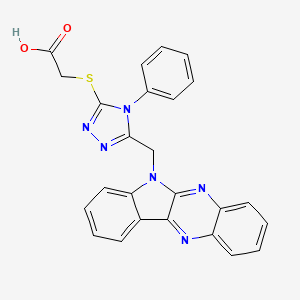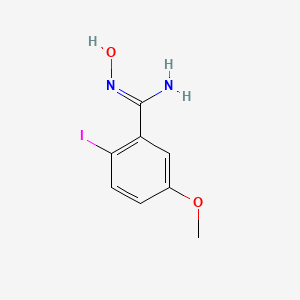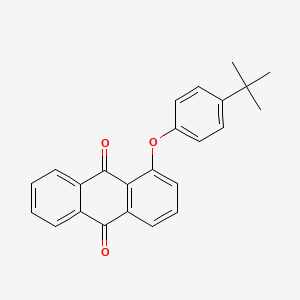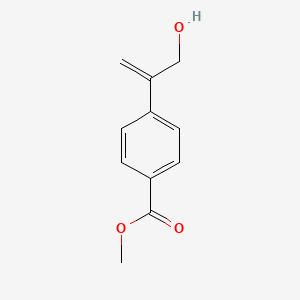
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an amino group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-6-methylpyridin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with acetonitrile in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of high-efficiency catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium azide in dimethylformamide at 60°C.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of 2-(5-Amino-6-methylpyridin-3-yl)methanol.
Substitution: Formation of 2-(5-Azido-6-methylpyridin-3-yl)acetonitrile.
科学的研究の応用
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors
作用機序
The mechanism of action of 2-(5-Amino-6-methylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-Amino-2-methylpyridine: A structurally similar compound with an amino group at the 5-position and a methyl group at the 2-position.
2-(4-Aminophenyl)acetonitrile: Another related compound with an amino group on a phenyl ring instead of a pyridine ring.
Uniqueness
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
2-(5-amino-6-methylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-8(10)4-7(2-3-9)5-11-6/h4-5H,2,10H2,1H3 |
InChIキー |
XFMYBMWQPNXKDD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)CC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)











